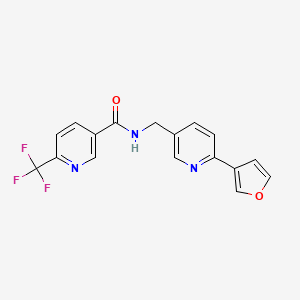

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a nicotinamide core substituted with a trifluoromethyl group at the 6-position and a furan-3-yl-pyridinylmethyl moiety at the amide nitrogen. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (furan, pyridine) groups, which may influence its physicochemical properties, metabolic stability, and biological activity.

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-2-12(9-22-15)16(24)23-8-11-1-3-14(21-7-11)13-5-6-25-10-13/h1-7,9-10H,8H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWSHVMVRZNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Furan Ring : Contributes to the compound's reactivity and biological interactions.

- Pyridine Ring : Enhances solubility and potential for interaction with biological targets.

- Trifluoromethyl Group : Imparts unique electronic properties, affecting the compound's stability and reactivity.

The molecular formula is , with a molecular weight of approximately 319.28 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of Intermediates : The furan and pyridine components are synthesized separately.

- Coupling Reaction : The intermediates are coupled under optimized conditions to form the desired product.

- Functionalization : Introduction of the trifluoromethyl group through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation:

- Case Study : A study demonstrated that certain pyridine derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxicity .

Anti-inflammatory Effects

Nicotinamide derivatives have been linked to anti-inflammatory activities. The trifluoromethyl group enhances the compound's interaction with inflammatory pathways:

- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar structures have been tested against various bacterial strains:

- Research Findings : Compounds with trifluoromethyl groups often exhibit enhanced antibacterial properties due to their ability to penetrate bacterial membranes more effectively .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 319.28 g/mol | Varies (typically 300-350 g/mol) |

| Anticancer Activity (IC50) | Low micromolar range | Varies (often >10 μM) |

| Anti-inflammatory Activity | Inhibits TNF-alpha, IL-6 | Similar inhibition patterns |

| Antimicrobial Activity | Effective against multiple strains | Varies widely |

Comparison with Similar Compounds

Nicotinamide Derivatives with Halogen or Aryl Substituents

Key Compounds :

- 5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (42) and 6-bromo-N-(6-methylpyridin-2-yl)nicotinamide (43) ()

- Structural Similarity : Both feature a nicotinamide core with bromine substitutions. Compound 42 has a bromine at the 5-position, while 43 has it at the 6-position.

- Synthesis : High yields (85–100%) via Suzuki coupling or direct bromination, suggesting efficient synthetic routes for halogenated nicotinamides .

- Analytical Data : LC-MS and NMR spectra confirm regioselective substitution patterns. For example, compound 43’s ¹H NMR shows pyridinyl proton signals at δ 8.55–7.03, similar to the target compound’s expected aromatic resonances.

Comparison :

- The trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to brominated analogs.

- Bromine’s steric bulk vs. trifluoromethyl’s electron-withdrawing effects could influence binding interactions in biological systems.

Pyrimidine and Pyridine Carboxamides with Trifluoromethyl Groups

Key Compounds :

- N-(4-(4-Acetylpiperazin-1-yl)phenyl)-6-(methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidine-4-carboxamide (44) () Structural Similarity: Shares a trifluoromethylpyridinylmethyl group but on a pyrimidine-carboxamide scaffold.

Comparison :

- The nicotinamide core in the target compound may offer different hydrogen-bonding capabilities compared to pyrimidine derivatives.

- Both compounds’ trifluoromethyl groups likely contribute to similar LogP values, affecting membrane permeability.

Trifluoromethylpyridinyl Acetamides and Picolinamides

Comparison :

- Both compounds’ trifluoromethyl groups may confer resistance to oxidative metabolism.

Complex Heterocyclic Carboxamides from Patent Literature

Key Compounds :

Comparison :

- The target compound’s simpler nicotinamide structure may offer synthetic advantages over multi-ring systems.

- Both compounds’ trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes or receptors.

Preparation Methods

Trifluoromethylation of Pyridine Precursors

The trifluoromethyl group is introduced via cross-coupling reactions. A common approach involves halogenated pyridine intermediates:

- Starting Material : 6-Chloronicotinic acid or 6-bromonicotinic acid.

Trifluoromethylation :

Amidation :

Direct Synthesis from Nicotinamide Derivatives

An alternative route involves nucleophilic aromatic substitution (SNAr) on pre-functionalized nicotinamides:

- Substrate : 6-Fluoro- or 6-nitro-nicotinamide.

- Reagents : Trifluoromethylating agents (e.g., CF₃I) under basic conditions (K₂CO₃, DMF).

- Challenges : Limited regioselectivity; requires electron-deficient pyridine rings.

Synthesis of (6-(Furan-3-yl)pyridin-3-yl)methanamine

Reductive Amination Pathway

- Aldehyde Intermediate : 6-(Furan-3-yl)pyridine-3-carbaldehyde.

- Reduction :

Amide Bond Formation

Activation of 6-(Trifluoromethyl)nicotinic Acid

- Acid Chloride Formation :

- Coupling with (6-(Furan-3-yl)pyridin-3-yl)methanamine :

- Solvent : Dichloromethane (DCM) or ethyl acetate.

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

- Yield : 70–85%.

Coupling Reagent-Mediated Synthesis

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions :

Optimization and Challenges

Regioselectivity in Trifluoromethylation

Stability of Furan Rings

- Issue : Furan’s sensitivity to strong acids/bases.

- Mitigation : Mild coupling conditions (pH 7–8, room temperature).

Purification Challenges

- HPLC Methods : Reverse-phase C18 columns with acetonitrile/water gradients.

- Crystallization : Ethanol/water mixtures for final product recrystallization.

Data Tables

Table 1: Representative Yields for Key Steps

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Trifluoromethylation | Pd(OAc)₂, CF₃Bpin, DMF, 100°C | 68 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 75 | |

| Amide Coupling (HATU) | HATU, DIPEA, DMF, rt | 82 |

Table 2: Spectral Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 6-(Trifluoromethyl)nicotinamide | 8.94 (s, 1H), 8.30 (d, 1H), 7.58 (d, 1H) | 163.2 (C=O), 139.1 (q, CF₃) |

| (6-(Furan-3-yl)pyridin-3-yl)methanamine | 8.41 (s, 1H), 7.72 (d, 1H), 6.51 (s, 1H) | 152.4 (C-NH₂), 143.2 (furan C) |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how are reaction conditions optimized?

- Answer: Synthesis typically involves multi-step reactions, starting with coupling furan-3-yl and pyridine intermediates via reductive amination or nucleophilic substitution. Key steps include:

- Intermediate preparation: Furan-3-yl boronic acid is cross-coupled with pyridine derivatives using Suzuki-Miyaura conditions (Pd catalysts, base) .

- Amide bond formation: The nicotinamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents (DMF, THF) .

- Optimization: Reaction yields depend on temperature control (60–80°C for amidation), solvent polarity, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- Answer:

- NMR (1H/13C): Assigns proton environments (e.g., pyridyl H at δ 8.2–8.5 ppm, furanyl H at δ 6.5–7.0 ppm) and confirms connectivity .

- Mass spectrometry (HRMS/ESI): Validates molecular weight (e.g., [M+H]+ at m/z 406.12) .

- HPLC: Assesses purity (>95% by UV detection at 254 nm) and identifies isomers .

Q. What are the primary biological activities reported for this compound?

- Answer: Preliminary studies suggest:

- Antimicrobial activity: Inhibition of bacterial efflux pumps (MIC ≤ 8 µg/mL against S. aureus) via pyridine-furan interactions .

- Anticancer potential: Moderate cytotoxicity (IC50 ~10 µM) in HeLa cells, linked to trifluoromethyl group enhancing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Answer: Key SAR insights:

- Pyridine substitution: 6-Trifluoromethyl enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- Furan positioning: 3-Furanyl boosts π-π stacking with target enzymes (e.g., kinase inhibition) vs. 2-furanyl analogs .

- Amide linker flexibility: Methyl spacer between pyridine and furan increases conformational freedom, enhancing binding to flexible active sites .

Q. How do computational methods predict the compound’s reactivity and degradation pathways?

- Answer:

- DFT calculations: Predict electrophilic susceptibility at the furan oxygen (MEP surface analysis) and hydrolytic stability of the trifluoromethyl group .

- MD simulations: Model degradation in physiological conditions (e.g., esterase-mediated amide hydrolysis) .

- Validation: Compare with experimental LC-MS data on forced degradation (acid/base/oxidative stress) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

- Answer:

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Target engagement assays: Confirm direct binding via SPR or thermal shift assays, ruling out off-target effects .

Methodological Challenges

Q. How are solubility and formulation issues addressed for in vivo studies?

- Answer:

- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (up to 5 mg/mL) .

- Prodrug strategies: Introduce phosphate esters at the pyridine nitrogen for pH-dependent release .

Q. What analytical workflows validate synthetic intermediates with complex stereochemistry?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.